

# Fenthion Sulfone-d6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fenthion sulfone-d6

Cat. No.: B12422240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fenthion sulfone-d6**, a deuterated analog of the fenthion metabolite, fenthion sulfone. This document is intended for researchers and scientists in toxicology, environmental science, and drug development, providing key data, experimental protocols, and insights into its relevant biological pathways. **Fenthion sulfone-d6** is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of fenthion and its metabolites in various biological and environmental matrices.

## Core Data Presentation

Quantitative data for **Fenthion sulfone-d6** is summarized in the table below for easy reference.

Property	Value
CAS Number	2469195-97-7
Molecular Formula	C <sub>10</sub> H <sub>9</sub> D <sub>6</sub> O <sub>5</sub> PS <sub>2</sub>
Molecular Weight	316.36 g/mol
Synonyms	Fenthion Sulfone D6 (O,O-dimethyl D6)
Unlabelled CAS Number	3761-42-0

## Experimental Protocols

The primary application of **Fenthion sulfone-d6** is as an internal standard in analytical methods designed to detect and quantify fenthion and its metabolites. Below is a detailed experimental protocol for the analysis of fenthion and its metabolites in a biological matrix, such as produce, using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a common application where a deuterated internal standard like **Fenthion sulfone-d6** is crucial for accuracy.

### Protocol: Simultaneous Analysis of Fenthion and its Metabolites in Produce using UHPLC-MS/MS

This protocol is adapted from established methods for the analysis of fenthion and its metabolites.<sup>[1][2][3][4]</sup>

1. Objective: To quantify the presence of fenthion and its primary metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) in produce samples. **Fenthion sulfone-d6** is used as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

2. Materials and Reagents:

- Fenthion, fenthion sulfone, and other metabolite analytical standards
- **Fenthion sulfone-d6** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

- Sample homogenizer
- Centrifuge
- UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

### 3. Standard Preparation:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenthion, its metabolites, and **Fenthion sulfone-d6** in acetonitrile.
- Working Standard Mixture: Prepare a mixed working standard solution containing all non-deuterated analytes at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.
- Internal Standard Working Solution: Prepare a working solution of **Fenthion sulfone-d6** (e.g., 1 µg/mL) in acetonitrile.

### 4. Sample Preparation (QuEChERS Method):

- Homogenize 10-15 g of the produce sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with the internal standard working solution (**Fenthion sulfone-d6**).
- Add the QuEChERS extraction salts.
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the supernatant (acetonitrile layer).
- Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.
- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

- Filter the supernatant through a 0.22  $\mu\text{m}$  filter into an autosampler vial for UHPLC-MS/MS analysis.

#### 5. UHPLC-MS/MS Analysis:

- UHPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu\text{L}$ .
- MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize MRM transitions for each analyte and for **Fenthion sulfone-d6**.

#### 6. Quantification:

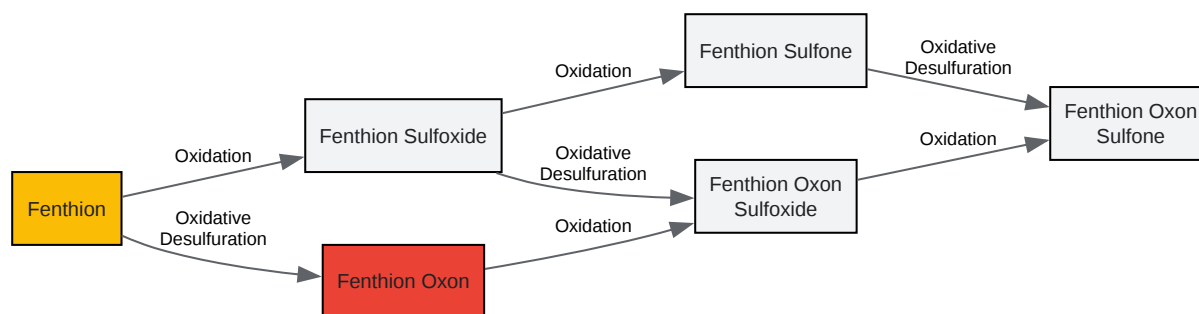
- Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard (**Fenthion sulfone-d6**) against the concentration of the analyte.
- Quantify the analytes in the samples using the regression equation from the calibration curve.

## Signaling and Metabolic Pathways

The toxicological effects and metabolism of fenthion are critical areas of study for which **Fenthion sulfone-d6** is a valuable research tool. The following diagrams illustrate the key pathways associated with fenthion.

## Fenthion Metabolism

Fenthion undergoes extensive metabolism in mammals and the environment. The primary metabolic pathway involves oxidation of the phosphorothioate group and the thioether side chain, leading to the formation of more toxic "oxon" analogs and various sulfoxide and sulfone metabolites.<sup>[2]</sup>

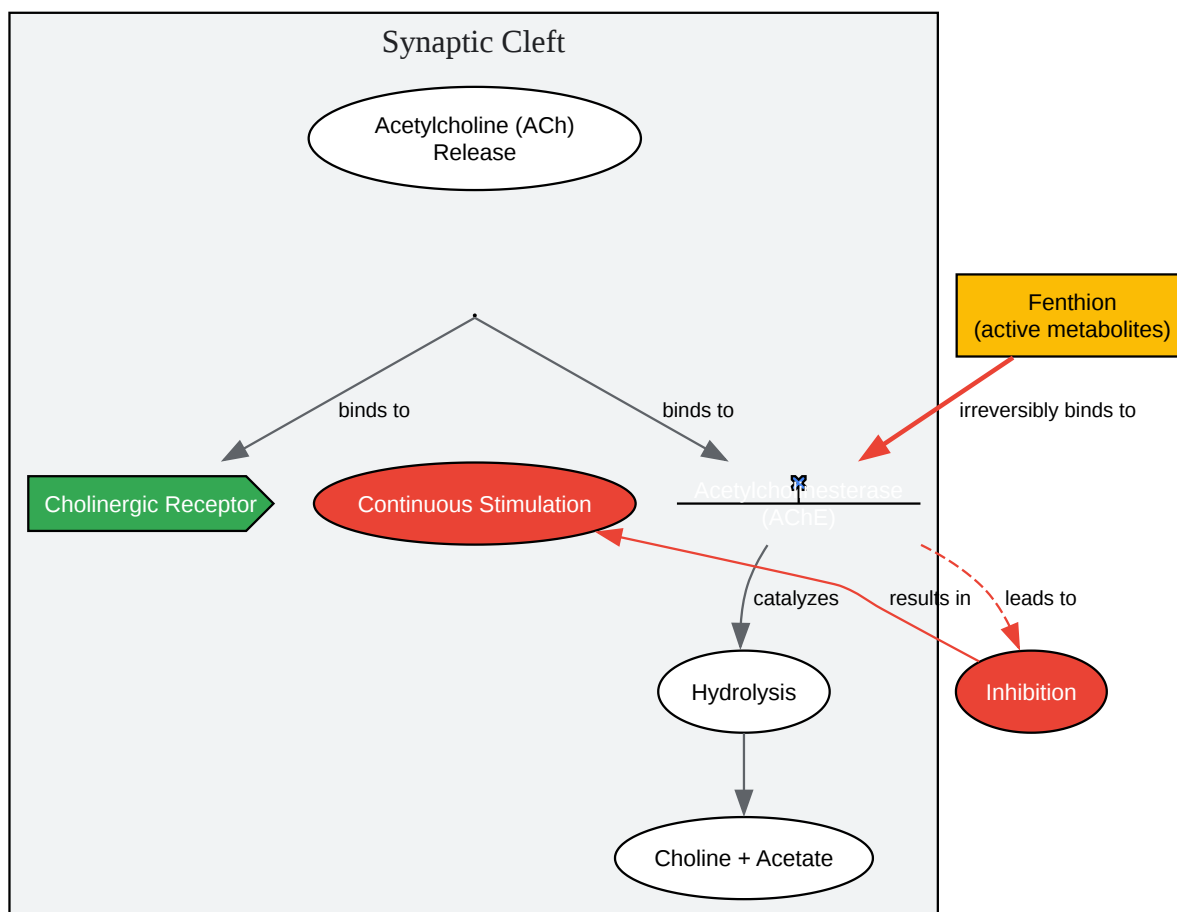


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Caption: Metabolic pathway of Fenthion.

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

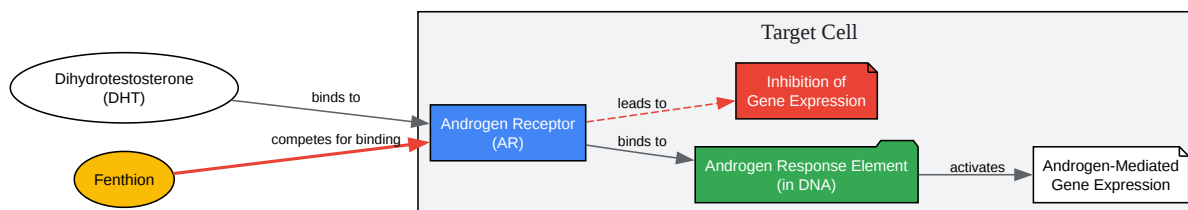


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Caption: Acetylcholinesterase inhibition by Fenthion.

## Endocrine Disruption: Antiandrogenic Activity

Recent studies have indicated that fenthion and some of its metabolites can act as androgen receptor antagonists. This antiandrogenic activity represents a secondary mechanism of toxicity and is an area of ongoing research. Fenthion can compete with androgens like dihydrotestosterone (DHT) for binding to the androgen receptor, thereby inhibiting androgen-mediated gene expression.



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Caption: Antiandrogenic activity of Fenthion.

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## References

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